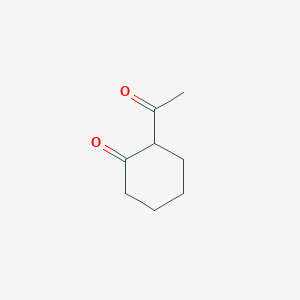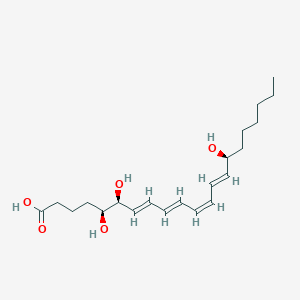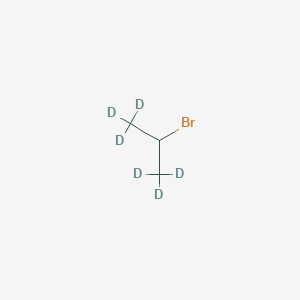
1,2-苯二胺-d8
概述
描述
1,2-Phenylenediamine-d8 is a deuterated form of 1,2-phenylenediamine, an aromatic amine. This compound contains deuterium, a stable isotope of hydrogen, which replaces the hydrogen atoms in the molecule. The molecular formula of 1,2-Phenylenediamine-d8 is C6D8N2. It appears as a white or yellowish crystal or powder and is primarily used in chemical research and laboratory applications .
科学研究应用
1,2-Phenylenediamine-d8 is widely used in scientific research due to its unique properties:
Nuclear Magnetic Resonance (NMR) Spectroscopy: It serves as an internal standard for NMR studies, helping to determine and identify the relevant information of aniline groups in organic compounds.
Mass Spectrometry: The deuterium labeling aids in the analysis of molecular structures and the identification of metabolites.
Synthesis of Dyes and Organic Compounds: It is a crucial component in the synthesis of various dyes and organic compounds.
Proteomics Research: It is used in proteomics research to study the structure and function of proteins
作用机制
Target of Action
1,2-Phenylenediamine-d8 (1,2-PD-d8) is a stable isotope of 1,2-Phenylenediamine (1,2-PD), an aromatic amine . It is widely employed in various scientific applications . The primary targets of this compound are molecules with which it can form hydrogen bonds .
Mode of Action
The compound interacts with its targets through hydrogen bonding, electrostatic forces, and van der Waals forces . These interactions enable the study of molecular structure and function .
Biochemical Pathways
It is known that the compound is used in techniques such as mass spectrometry, nuclear magnetic resonance (nmr) spectroscopy, and hplc for analytical purposes . It serves as a crucial component in the synthesis of dyes and other organic compounds .
Pharmacokinetics
The compound’s ability to form hydrogen bonds with other molecules suggests that it may have unique pharmacokinetic properties .
Result of Action
The compound enables the study of molecular structure and function, facilitating the identification of metabolites and other crucial compounds . By virtue of being an aromatic amine, 1,2-Phenylenediamine-d8 possesses the ability to form hydrogen bonds with other molecules .
Action Environment
It is known that the compound is used in laboratory settings for research purposes .
生化分析
Biochemical Properties
1,2-Phenylenediamine-d8, being an aromatic amine, possesses the ability to form hydrogen bonds with other molecules . Consequently, it engages in interactions through hydrogen bonding, electrostatic forces, and van der Waals forces . These characteristics not only broaden its scientific applications but also enable the study of molecular structure and function through hydrogen bonding interactions .
Cellular Effects
It is quickly absorbed by the blood after oral intake or intake through the skin .
Molecular Mechanism
Its ability to form hydrogen bonds suggests that it may interact with biomolecules in a similar manner .
Temporal Effects in Laboratory Settings
In laboratory settings, 1,2-Phenylenediamine-d8 is used as an essential tool to investigate the structure and functionality of molecules . The compound enables the study of molecular structure and function, facilitating the identification of metabolites and other crucial compounds .
Metabolic Pathways
Its ability to form hydrogen bonds suggests that it may interact with enzymes or cofactors in metabolic pathways .
准备方法
1,2-Phenylenediamine-d8 can be synthesized through the deuteration of 1,2-phenylenediamine using deuterium-containing reducing agents. One common method involves the reaction of 1,2-phenylenediamine with sodium deuteride or other deuterating agents. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the efficient incorporation of deuterium into the molecule .
化学反应分析
1,2-Phenylenediamine-d8 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert 1,2-Phenylenediamine-d8 to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the amino groups are replaced by other functional groups. For example, reacting with acyl chlorides can yield amides.
The major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
1,2-Phenylenediamine-d8 is unique due to its deuterium content, which distinguishes it from other similar compounds. Some similar compounds include:
1,2-Phenylenediamine: The non-deuterated form, commonly used in similar applications but lacks the benefits of deuterium labeling.
1,4-Phenylenediamine: Another isomer with different chemical properties and applications, often used in the synthesis of polymers like Kevlar.
1,3-Phenylenediamine: An isomer with distinct reactivity and applications in the synthesis of various organic compounds.
These comparisons highlight the uniqueness of 1,2-Phenylenediamine-d8 in scientific research and its specific advantages in analytical techniques.
属性
IUPAC Name |
1-N,1-N,2-N,2-N,3,4,5,6-octadeuteriobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYOCULIXLDCMW-GCJHLHDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])N([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219798-78-3 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219798-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














